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Introduction
Hydroxypropyl-beta-cyclodextrin (HPβCD) is a cyclic oligosaccharide widely utilized in the

pharmaceutical industry as a solubilizing agent and stabilizer for poorly water-soluble drugs. Its

favorable safety profile has been a key factor in its widespread adoption. This in-depth

technical guide provides a comprehensive review of the toxicology of HPβCD, summarizing key

studies, detailing experimental methodologies, and visualizing associated toxicological

pathways. All quantitative data is presented in structured tables for ease of comparison, and

experimental protocols are described to provide a thorough understanding of the conducted

safety assessments.

Acute Toxicity
Acute toxicity studies in various animal models have demonstrated that HPβCD has a low

order of acute toxicity, particularly when administered orally.
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Species
Route of
Administrat
ion

Vehicle Dose
Observatio
ns

Reference

Rat Oral (gavage) Not Specified
Up to 5,000

mg/kg

No mortality

or significant

signs of

toxicity

observed.

[1]

Mouse
Intraperitonea

l
Not Specified

Up to 10,000

mg/kg

Neither lethal

nor did it

produce any

toxicity.

[2]

Cynomolgus

Monkey
Intravenous

50% w/v

solution
10,000 mg/kg Not lethal. [2]

Mouse Intravenous Not Specified
Up to 2,000

mg/kg
Not lethal. [2]

Experimental Protocols
Acute Oral Toxicity Study in Rats (Following OECD Guideline 423)

An acute oral toxicity study for a substance like HPβCD would typically follow the OECD 423

guideline (Acute Toxic Class Method).[3][4][5][6][7]

Test Animals: Healthy, young adult female Wistar rats are commonly used.[6] Animals are

acclimated to laboratory conditions for at least 5 days before the study.

Housing and Feeding: Animals are housed in standard cages with controlled temperature,

humidity, and a 12-hour light/dark cycle. They have free access to standard rodent diet and

water, except for a fasting period of at least 16 hours before oral administration.[3]

Dose Administration: The test substance is administered as a single dose by oral gavage. A

stepwise procedure is used where a group of three animals is dosed at a time. The starting

dose is selected based on available data.
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Observations: Animals are observed for mortality, clinical signs of toxicity, and behavioral

changes shortly after dosing and periodically for 14 days. Body weight is recorded weekly.

Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized

and subjected to a gross necropsy.

Subchronic and Chronic Toxicity
Repeated dose toxicity studies have been conducted in several species to evaluate the long-

term safety of HPβCD.

Data Presentation
Table 2: Subchronic and Chronic Toxicity of Hydroxypropyl-Beta-Cyclodextrin
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Species Duration
Route of
Administrat
ion

Dose
Levels

Key
Findings

Reference

Rat 90 days Intravenous
50, 100, 400

mg/kg/day

No adverse

findings at 50

mg/kg/day.

[8]

Dog 90 days Intravenous
50, 100, 400

mg/kg/day

No adverse

findings at

the tested

doses.

[8]

Dog 12 months Oral (gavage)

500, 1000,

2000

mg/kg/day

No-effect

dose level

was 1000

mg/kg/day.

Higher doses

showed

softened

feces and

urinary tract

histological

changes.

[8]

Rat 2 years Diet

500, 2000,

5000

mg/kg/day

No evidence

of primary

carcinogenic

potential.

[8]

Mouse 18 months Diet

500, 2000,

5000

mg/kg/day

No effect on

survival and

no increase

in total tumor

incidence.

[8]

Experimental Protocols
90-Day Subchronic Oral Toxicity Study in Dogs (Following OECD Guideline 409)
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A 90-day oral toxicity study in a non-rodent species like the Beagle dog would generally adhere

to OECD Guideline 409.[9][10][11]

Test Animals: Young, healthy Beagle dogs of both sexes are used. They are acclimated to

the laboratory environment before the study begins.

Housing and Feeding: Dogs are housed individually in pens and fed a standard certified

laboratory diet. Water is available ad libitum.

Dose Administration: The test substance is administered daily, typically in gelatin capsules or

mixed with a small amount of food, for 90 consecutive days. At least three dose levels and a

concurrent control group are used.

Observations: Daily clinical observations are performed. Body weight and food consumption

are recorded weekly. Ophthalmoscopy is conducted before the start and at the end of the

study.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at baseline

and at specified intervals during the study.

Pathology: At the end of the 90-day period, all animals are euthanized. A full necropsy is

performed, and selected organs are weighed. A comprehensive set of tissues is collected

and preserved for histopathological examination.

Genotoxicity
A battery of genotoxicity tests has been conducted to assess the potential of HPβCD to induce

genetic mutations.

Data Presentation
Table 3: Genotoxicity of Hydroxypropyl-Beta-Cyclodextrin
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Test System
Concentration/
Dose

Result Reference

Ames Test S. typhimurium
Up to 1000 µ

g/plate
Negative [8]

In vivo

Micronucleus

Test

Species

unknown

Up to 5000

mg/kg/day
Negative [8]

Experimental Protocols
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

The Ames test is a widely used in vitro assay to detect point mutations.[12][13][14][15]

Tester Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535,

TA1537) and Escherichia coli (e.g., WP2 uvrA) are used, which have mutations in the

histidine or tryptophan operon, respectively.

Metabolic Activation: The test is performed with and without a mammalian metabolic

activation system (S9 mix), typically derived from the liver of rats induced with Aroclor 1254

or a combination of phenobarbital and β-naphthoflavone.

Procedure: The tester strains are exposed to the test substance at various concentrations,

both with and without S9 mix. The mixture is then plated on a minimal agar medium lacking

the specific amino acid (histidine or tryptophan).

Evaluation: After incubation, the number of revertant colonies (colonies that have regained

the ability to synthesize the essential amino acid) is counted. A substance is considered

mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

In Vivo Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo test detects damage to chromosomes or the mitotic apparatus.[16][17][18][19][20]

Test Animals: Typically, mice or rats of both sexes are used.
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Dose Administration: The test substance is administered, usually twice, 24 hours apart, by an

appropriate route (e.g., oral gavage or intraperitoneal injection). At least three dose levels

are tested, along with a vehicle control and a positive control.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after the last administration (e.g., 24 and 48 hours).

Analysis: Smears are prepared and stained. The frequency of micronucleated polychromatic

erythrocytes (immature red blood cells) is determined by microscopic analysis of at least

4000 cells per animal.

Evaluation: A significant, dose-related increase in the frequency of micronucleated cells in

the treated groups compared to the control group indicates a positive result.

Carcinogenicity
Long-term carcinogenicity studies have been conducted in rodents to evaluate the carcinogenic

potential of HPβCD.

Data Presentation
Table 4: Carcinogenicity of Hydroxypropyl-Beta-Cyclodextrin

Species Duration
Route of
Administrat
ion

Dose
Levels

Key
Findings

Reference

Rat 2 years Diet

500, 2000,

5000

mg/kg/day

No evidence

of primary

carcinogenic

potential.

[8]

Mouse 18 months Diet

500, 2000,

5000

mg/kg/day

No effect on

survival and

no increase

in total tumor

incidence.

[8]
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Experimental Protocols
Combined Chronic Toxicity/Carcinogenicity Study in Rats (Following OECD Guideline 453)

A combined chronic toxicity and carcinogenicity study is often performed to assess both long-

term toxicity and carcinogenic potential.[21][22][23][24]

Test Animals: Typically, rats of a specified strain are used. For the carcinogenicity phase, at

least 50 animals of each sex per dose group are required.

Dose Administration: The test substance is administered in the diet, drinking water, or by

gavage for a period of 24 months. At least three dose levels and a concurrent control group

are used.

Observations: Detailed clinical observations are made daily. Body weight and food/water

consumption are recorded weekly for the first 13 weeks and monthly thereafter.

Clinical Pathology: Hematology, clinical chemistry, and urinalysis are performed at 6, 12, 18,

and 24 months.

Pathology: A complete necropsy is performed on all animals. Organ weights are recorded. A

comprehensive list of tissues from all animals is preserved for histopathological examination.

Reproductive and Developmental Toxicity
Studies have been conducted to assess the potential effects of HPβCD on fertility,

reproduction, and embryonic development.

Data Presentation
Table 5: Reproductive and Developmental Toxicity of Hydroxypropyl-Beta-Cyclodextrin
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Species Study Type
Route of
Administrat
ion

Dose
Levels

Key
Findings

Reference

Rabbit
Embryo-fetal

Development
Oral (gavage)

Up to 1250

mg/kg/day

No treatment-

related

malformation

s. At 1250

mg/kg,

retarded

ossification

and

decreased

fetal and

placental

weights were

observed,

consistent

with in utero

growth

retardation.

The no-effect

dose for

development

al toxicity was

500 mg/kg.

[25]

Experimental Protocols
Prenatal Developmental Toxicity Study in Rabbits (Following OECD Guideline 414)

This study is designed to detect adverse effects on the pregnant female and the developing

embryo and fetus.[26][27][28][29]

Test Animals: Mated female rabbits are used.
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Dose Administration: The test substance is administered daily by oral gavage from

implantation (gestation day 6) to the day before scheduled cesarean section (gestation day

20). At least three dose levels and a control group are used.

Maternal Observations: Females are observed daily for clinical signs of toxicity. Body weight

is recorded regularly.

Fetal Evaluations: On gestation day 21, females are euthanized, and the uteri are examined

for the number of corpora lutea, implantation sites, resorptions, and live and dead fetuses.

Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Mechanisms of Toxicity
While generally considered safe, at high doses or under specific experimental conditions,

HPβCD has been associated with certain toxicities, primarily ototoxicity and nephrotoxicity.

Ototoxicity
HPβCD-induced hearing loss has been observed in some animal models and is thought to be

related to the loss of outer hair cells in the cochlea.[30] The proposed mechanism involves the

activation of the extrinsic apoptosis pathway.
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Caption: HPβCD-induced ototoxicity is mediated by the extrinsic apoptosis pathway, involving

the activation of caspase-8 and subsequent executioner caspases.
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At high parenteral doses, HPβCD can cause renal toxicity, characterized by vacuolation of

renal tubular epithelial cells. The mechanism is thought to be related to the cellular uptake and

accumulation of HPβCD, leading to cholesterol depletion from cellular membranes and

subsequent cellular stress.

Events in Renal Tubular Epithelial Cells
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Caption: High parenteral doses of HPβCD can lead to nephrotoxicity through cellular uptake,

cholesterol depletion, and subsequent cellular stress in renal tubular epithelial cells.

Conclusion
The extensive toxicological evaluation of hydroxypropyl-beta-cyclodextrin has demonstrated

its low toxicity profile, particularly when administered orally. The available data from acute,

subchronic, chronic, genotoxicity, carcinogenicity, and reproductive toxicity studies support its

safe use as a pharmaceutical excipient. While high parenteral doses have been associated

with reversible renal and ototoxic effects, these are generally observed at exposure levels

significantly higher than those achieved in typical pharmaceutical formulations. Understanding

the mechanisms underlying these toxicities, such as caspase-mediated apoptosis in ototoxicity

and cholesterol depletion in nephrotoxicity, is crucial for risk assessment and the development

of safer drug delivery systems. This comprehensive review provides a valuable resource for

researchers and drug development professionals in evaluating the safety of HPβCD in their

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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